

Physical and chemical properties of (+)-Isopinocampheol

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An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Isopinocampheol

Introduction

(+)-Isopinocampheol is a bicyclic monoterpene alcohol derived from the hydroboration of (+)- α -pinene. It is a chiral compound of significant interest in synthetic organic chemistry, primarily utilized as a chiral auxiliary and as a precursor for various chiral reagents and ligands.[1] Its rigid bicyclic structure and defined stereochemistry make it an invaluable tool for asymmetric synthesis. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and key chemical transformations.

Physical and Chemical Properties

(+)-Isopinocampheol is a colorless to pale yellow solid at room temperature with a characteristic camphor-like aroma.[1] It is soluble in common organic solvents and has limited solubility in water.[1][2]

Identification and Structure



Identifier	Value	Reference
IUPAC Name	(1S,2S,3S,5R)-2,6,6- Trimethylbicyclo[3.1.1]heptan- 3-ol	[1][3]
CAS Number	24041-60-9; 27779-29-9	[1]
Molecular Formula	C10H18O	[1]
Molecular Weight	154.25 g/mol	[1][4]
SMILES	C[C@@H]1INVALID-LINK CC2CC1C2(C)C	
InChI Key	REPVLJRCJUVQFA- KZVJFYERSA-N	[1]

Physicochemical Data

Property	Value	Reference
Appearance	Colorless to pale yellow solid	[1]
Melting Point	51-53 °C	[2]
Boiling Point	217-219 °C at 760 mmHg	[2]
Specific Optical Rotation	[α]20/D +35.1° (c=20 in ethanol)	
Solubility	Soluble in organic solvents; 926.3 mg/L in water at 25 °C (est.)	[1][2]
Flash Point	93.4 °C (200.1 °F) - closed cup	[4]
Vapor Pressure	0.029 mmHg at 25 °C (est.)	[2]

Spectral Data

Spectral data are crucial for the identification and characterization of (+)-Isopinocampheol.



NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3][5][6]

- ¹H NMR: Spectra are available for reference.[3][5]
- ¹³C NMR: Spectra are available for reference.[3][7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present. The spectrum of **(+)-Isopinocampheol** will prominently feature a broad absorption band characteristic of the hydroxyl (-OH) group.[3]

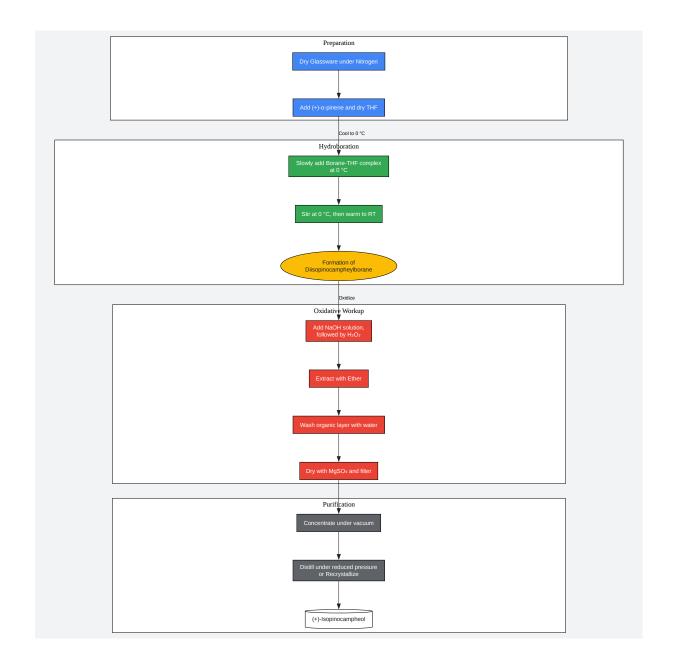
• IR Spectra: Available from various sources, including ATR-IR and vapor phase IR.[3]

Experimental Protocols Synthesis of (+)-Isopinocampheol via HydroborationOxidation

The most common method for preparing **(+)-Isopinocampheol** is the hydroboration of (+)- α -pinene, followed by an oxidative workup. This reaction proceeds with high stereoselectivity.[8] [9]

Workflow for the Synthesis of (+)-Isopinocampheol





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Caption: General workflow for the synthesis of **(+)-Isopinocampheol**.

Detailed Methodology:



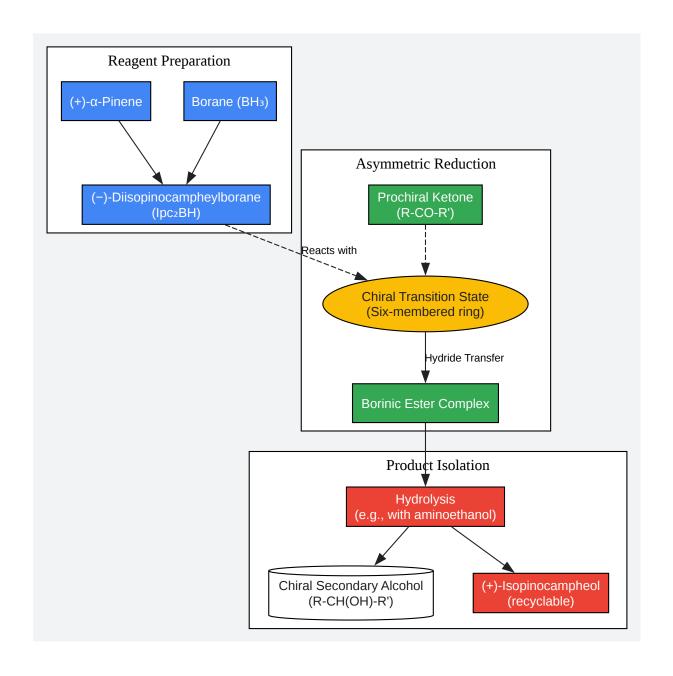
- Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled while being flushed with dry nitrogen.[8]
- Reaction: The flask is charged with (+)-α-pinene and anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.[8]
- Hydroboration: A solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex
 is added dropwise to the stirred solution while maintaining the temperature at 0 °C. The
 reaction mixture is stirred at this temperature for several hours to ensure the complete
 formation of diisopinocampheylborane.[8][10]
- Oxidation: The reaction mixture is carefully treated with an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide at a temperature maintained below 50 °C.[8]
- Workup: After the oxidation is complete, the layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.[8]
- Purification: The solvent is removed under reduced pressure. The resulting crude (+)Isopinocampheol can be purified by vacuum distillation or by recrystallization from a
 suitable solvent like pentane to yield a crystalline solid.[8]

Asymmetric Reduction of Prochiral Ketones

A primary application of **(+)-Isopinocampheol** is its use in preparing chiral reducing agents. Diisopinocampheylborane (" Ipc_2BH "), formed from (+)- α -pinene, is a highly effective reagent for the asymmetric reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[10][11]

Logical Diagram for Asymmetric Reduction





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Caption: Logical flow for the asymmetric reduction of a ketone.

Detailed Methodology:



- Reagent Preparation: Crystalline (–)-diisopinocampheylborane is prepared from (+)-α-pinene and borane-dimethyl sulfide complex in THF, as described in published procedures.[10]
- Reduction: The prochiral ketone is dissolved in anhydrous THF and cooled to the desired temperature (e.g., -25 °C). The solution of (–)-diisopinocampheylborane is then added slowly. The reaction is monitored by TLC for the disappearance of the ketone.
- Workup: The reaction is quenched by the addition of a suitable reagent, such as an amino alcohol (e.g., ethanolamine), which breaks down the borinic ester complex. This process precipitates a solid adduct and liberates the chiral alcohol product and (+)-Isopinocampheol.
- Isolation: The mixture is filtered, and the filtrate containing the product is concentrated. The
 resulting chiral alcohol can be purified by chromatography or distillation. The (+)Isopinocampheol byproduct can often be recovered and recycled.

Chemical Reactivity and Applications

(+)-Isopinocampheol is a versatile intermediate in organic synthesis.

Oxidation

Oxidation of the secondary alcohol group in **(+)-Isopinocampheol** yields **(+)-**isopinocamphone, another valuable chiral building block. Common oxidizing agents include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.[9]

Esterification

The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic anhydrides to form the corresponding esters. This can be used as a protecting group strategy or to introduce the chiral isopinocampheyl moiety into other molecules.[1]

Use as a Chiral Ligand Precursor

(+)-Isopinocampheol serves as a starting material for the synthesis of chiral phosphine ligands. These ligands are employed in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling.



Safety and Handling

(+)-Isopinocampheol is considered a combustible solid.[4] Standard laboratory safety precautions should be followed.

- Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemicalresistant gloves, and a lab coat.[4][12] Use a NIOSH/MSHA-approved respirator if dust is generated and exposure limits are exceeded.[12]
- Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[12][13]
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
- Stability: The compound is stable under recommended storage conditions.[12]

This guide provides a foundational understanding of **(+)-Isopinocampheol** for researchers and professionals in drug development and synthetic chemistry. For specific applications, consulting the primary literature is highly recommended.

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